Aluminum cerium oxide

Description

Structure

2D Structure

Properties

IUPAC Name |

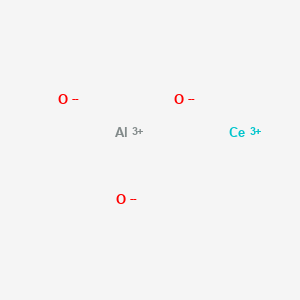

aluminum;cerium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Ce.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUDWUVKKRQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Al+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.096 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12014-44-7 | |

| Record name | Aluminium cerium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium cerium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Aluminum Cerium Oxide Formulations

Solution-Based Approaches

Solution-based synthesis routes are widely employed for the production of aluminum cerium oxide due to their versatility, scalability, and ability to yield homogenous products at relatively low temperatures. rsc.org These methods involve the chemical transformation of precursors in a liquid medium.

Sol-Gel Synthesis Protocols

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. chimicatechnoacta.ru In the context of this compound, this method typically involves the hydrolysis and condensation of metal alkoxides or salts in a solvent.

For instance, an aqueous sol-gel method has been developed to prepare an Al₂O₃–15wt.% CeO₂ composite nanopowder using metal chlorides and aluminum powder. researchgate.net The process involves the formation of a boehmite (AlOOH) sol, followed by the introduction of a cerium precursor. researchgate.net Subsequent drying and calcination at temperatures above 600°C lead to the crystallization of the nanopowder. researchgate.net Research has shown that the presence of the second phase (CeO₂) can suppress the crystallization of both Al₂O₃ and CeO₂, influencing the final particle size and surface area. researchgate.net Calcination at 800°C can yield a nanopowder with a specific surface area of 56.1 m²/g and an average particle size of 90 nm. researchgate.net

Another approach involves using aluminum isopropoxide and cerium nitrate (B79036) or cerium acetate (B1210297) as precursors, dissolved in deionized water. google.com Nitric acid is added to peptize the solution, forming a sol. google.com The sol is then dried to form a xerogel, which is subsequently calcined at around 600°C in a nitrogen atmosphere to yield the final this compound catalyst. google.com This method allows for the synthesis of materials with a high surface area and a controlled composition, such as an 85:15 mass ratio of alumina (B75360) to ceria. google.com

Table 1: Parameters in Sol-Gel Synthesis of this compound

| Parameter | Value/Condition | Outcome | Reference |

| Precursors | Metal chlorides, Aluminum powder | Al₂O₃–15wt.% CeO₂ composite nanopowder | researchgate.net |

| Calcination Temperature | 800°C | Specific surface area: 56.1 m²/g, Average particle size: 90 nm | researchgate.net |

| Precursors | Aluminum isopropoxide, Cerium nitrate/acetate | Alumina-supported ceria catalyst | google.com |

| Calcination Temperature | 600°C | High denitrification activity at 200°C | google.com |

| Drying Temperature | 80-100°C for 12h | Formation of a dry gel (xerogel) | google.com |

Co-precipitation Techniques

Co-precipitation is a widely used method for synthesizing multicomponent oxide nanoparticles. tandfonline.com This technique involves the simultaneous precipitation of multiple cations from a solution through the addition of a precipitating agent. For this compound, this typically involves mixing aqueous solutions of aluminum and cerium salts, followed by the addition of a base, such as sodium hydroxide (B78521) or ammonia (B1221849), to induce precipitation. samipubco.comsamipubco.comnih.gov

In a typical procedure, a 0.1 M solution of cerium nitrate and a 0.1 M solution of aluminum sulfate (B86663) are mixed. samipubco.comsamipubco.com A 2 M sodium hydroxide solution is then added to this mixture, leading to the formation of a white precipitate. samipubco.comsamipubco.com The resulting solution is maintained at 80°C for several hours, followed by washing the precipitate with deionized water to remove impurities. samipubco.comsamipubco.com The final step involves drying and calcining the precipitate at a temperature around 700°C to obtain the Al₂O₃-CeO₂ nanoparticles. samipubco.comsamipubco.com This method has been shown to produce nanoparticles with sizes in the range of 20–50 nm. samipubco.com

The co-precipitation method is valued for its simplicity and ability to produce homogenous nanoparticles with a uniform dispersion of the constituent oxides. thesciencein.org The properties of the final material, such as crystal structure and particle size, can be influenced by factors like the pH of the solution, the concentration of the precursors, and the calcination temperature. nih.gov

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. griffith.edu.auresearchgate.net These techniques are effective for producing crystalline nanoparticles with controlled morphology and size. nih.govresearchgate.net

In the hydrothermal synthesis of cerium oxide-based materials, aqueous solutions of metal salts are heated above the boiling point of water. mdpi.com For instance, Ce-doped alumina nanoparticles can be fabricated by heating a mixture of cerium and aluminum precursors in water. mdpi.com Additives like surfactants can be used to control the morphology and create mesoporous structures. mdpi.com For example, using cetyltrimethylammonium bromide (CTAB) as a surfactant in a hydrothermal synthesis at 200°C followed by calcination at 550°C can yield materials with high surface areas. mdpi.com

Solvothermal synthesis offers additional control over the final product by using organic solvents instead of water. griffith.edu.au This can influence the crystallization process and lead to different particle morphologies. griffith.edu.au For example, rod-like and sphere-like cerium oxide nanoparticles have been synthesized using a solvothermal method with different precursors. griffith.edu.au

Table 2: Comparison of Hydrothermal and Solvothermal Synthesis Parameters

| Method | Solvent | Temperature | Pressure | Outcome | Reference |

| Hydrothermal | Water | 100-200°C | Autogenous | Crystalline nanoparticles, control over morphology | mdpi.comnih.gov |

| Solvothermal | Organic Solvents | > Boiling point of solvent | Autogenous | Access to different phases and morphologies | griffith.edu.auresearchgate.net |

Wet Chemical Synthesis Routes

Wet chemical synthesis is a broad category that encompasses various solution-based methods for producing nanoparticles. rsc.org These routes offer fine control over reaction conditions such as temperature, precursor concentration, and the use of additives to achieve desired material properties. rsc.org

One example of a wet chemical method for preparing Al₂O₃-CeO₂ nanoparticles involves mixing solutions of cerium nitrate and aluminum sulfate at room temperature. samipubco.comsamipubco.com A precipitating agent, sodium hydroxide, is then added, and the solution is heated to 80°C for 3 hours. samipubco.comsamipubco.com The resulting precipitate is washed, dried, and calcined at 700°C. samipubco.comsamipubco.com This straightforward process yields nanoparticles with sizes between 20-50 nm. samipubco.com

Another wet-chemical approach is the simultaneous addition technique (SimAdd), which has been used to prepare precursors for cerium-activated yttrium aluminum garnet (Y₃Al₅O₁₂:Ce). researchgate.net While not directly this compound, this method demonstrates the principle of controlled precursor addition from a nitrate mixture with urea (B33335) to produce fine, homogenous powders after heat treatment. researchgate.net

Solution Combustion Synthesis

Solution combustion synthesis (SCS) is a rapid and energy-efficient method for producing fine, often nanocrystalline, oxide powders. scirp.org The process involves an exothermic, self-sustaining reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like urea, glycine (B1666218), or citric acid) in an aqueous solution. scirp.orgresearchgate.net

In the synthesis of copper-cerium-aluminum catalysts, a solution containing cerium nitrate, copper nitrate, aluminum nitrate, and glycine is heated in a furnace to around 500°C. mdpi.com The combustion reaction leads to the formation of metal oxides, including cerium oxide and alumina, as well as spinels like CeAlO₃. mdpi.com The high temperatures and rapid gas evolution during combustion result in porous, high-surface-area materials. researchgate.netnih.gov The type of fuel used can significantly influence the morphology and properties of the final product. researchgate.net For example, using citric acid as a fuel can lead to a sponge-like morphology. researchgate.net

Gas-Phase and Vapor Deposition Methodologies

Gas-phase synthesis methods involve the reaction of gaseous precursors to form solid nanoparticles. Chemical Vapor Deposition (CVD) is a prominent technique in this category for producing thin films and coatings of this compound.

CVD involves the deposition of a solid material from a gaseous phase onto a substrate. For cerium oxide films, a volatile cerium precursor, such as a cerium alkoxide, is introduced into a reaction chamber where it decomposes and reacts on a heated substrate. researchgate.netacs.org For instance, cerium(IV) oxide films have been deposited from Ce(OCMe₂-i-Pr)₄ on various substrates, including silicon and lanthanum aluminum oxide, at temperatures below 550°C. researchgate.netacs.org

To create alumina-supported cerium oxide, a rotary gas phase chemical deposition process can be used. google.com In this method, alumina powder is placed in a rotary reactor and heated. google.com A mixed gas of oxygen, argon, and an evaporated cerium organometallic precursor is introduced. google.com At high temperatures (600-800°C), the precursor decomposes to form CeO₂ nanoparticles that deposit onto the alumina powder. google.com This technique allows for the even dispersion of ceria nanoparticles on the alumina support. google.com

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that enables the growth of materials with atomic-level precision. kobv.de It relies on sequential, self-limiting surface reactions from gaseous precursors. mdpi.com This method is particularly advantageous for creating uniform, conformal, and pinhole-free coatings on complex topographies, which is crucial for applications in microelectronics and protective coatings. mdpi.commdpi.com

In the context of this compound, ALD allows for the precise layering of aluminum oxide (Al₂O₃) and cerium oxide (CeO₂) to form either nanolaminates or mixed-oxide thin films. The process involves pulsing separate precursors for aluminum (e.g., trimethylaluminum (B3029685) - TMA) and cerium into a reaction chamber, with each pulse followed by a purge of inert gas to remove unreacted precursors and byproducts. An oxidant, such as water vapor or ozone, is introduced between the metal precursor pulses to form the oxide layer.

Research has demonstrated the effectiveness of ALD for depositing high-quality individual oxide films of both aluminum and cerium at low temperatures. kobv.dekobv.de For instance, ultrathin CeO₂ overlayers deposited via ALD on platinum electrodes have significantly enhanced the performance and thermal stability of low-temperature solid oxide fuel cells. acs.org Similarly, ALD-deposited aluminum oxide films are well-established as dielectric layers and protective coatings. mdpi.com By combining these individual processes in a super-cycle growth approach, it is possible to fabricate quaternary compounds or nanolaminates with tailored compositions and properties. kobv.de

Table 1: ALD Process Parameters for Oxide Films

| Parameter | Typical Value/Precursor | Purpose | Citation |

|---|---|---|---|

| Aluminum Precursor | Trimethylaluminum (TMA) | Source of aluminum | mdpi.com |

| Cerium Precursor | Ce(thd)₄ (Cerium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate)) | Source of cerium | acs.org |

| Oxidant | H₂O, O₃, O₂ plasma | To form the metal oxide layer | kobv.demdpi.com |

| Deposition Temperature | <100 °C to 300 °C | Influences film density and purity | kobv.demdpi.com |

| Pulse/Purge Sequence | e.g., TMA pulse -> N₂ purge -> H₂O pulse -> N₂ purge | Ensures self-limiting layer-by-layer growth | mdpi.com |

Spray Pyrolysis Deposition

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of various materials, including metal oxides. researchgate.netresearchgate.net The process involves atomizing a precursor solution (containing salts of aluminum and cerium) into fine droplets, which are then directed onto a heated substrate. dergipark.org.tr Upon contact with the hot surface, the droplets undergo solvent evaporation, precursor decomposition (pyrolysis), and film formation. rsc.org

This method offers several advantages, such as simple apparatus, high deposition rates, and the ability to coat large and complex-shaped substrates. dergipark.org.tr The properties of the resulting this compound films, including their crystallinity, morphology, and thickness, can be controlled by adjusting various process parameters. These include the substrate temperature, precursor solution concentration, spray rate, and carrier gas pressure. dergipark.org.trrsc.org

Studies on the deposition of cerium oxide films show that substrate temperatures typically range from 300°C to 500°C. researchgate.netrsc.org The choice of precursor, such as cerium nitrate or cerium chloride, and the use of complexing agents like citric or tartaric acid, can influence the film's characteristics. researchgate.net While many reports focus on pure CeO₂ films, the co-deposition of Al₂O₃ is achieved by adding a soluble aluminum salt, like aluminum nitrate, to the precursor solution. researchgate.net The resulting films are often polycrystalline with a cubic fluorite structure characteristic of ceria. researchgate.netresearchgate.net

Table 2: Spray Pyrolysis Parameters for Cerium Oxide-Based Films

| Parameter | Investigated Range/Value | Effect on Film Properties | Citation |

|---|---|---|---|

| Substrate Temperature | 300°C - 500°C | Affects crystallinity, grain size, and surface morphology | researchgate.netrsc.org |

| Precursor Concentration | 0.025 M - 0.1 M | Influences film thickness and uniformity | researchgate.netdergipark.org.tr |

| Precursor Material | Cerium Nitrate, Cerium Chloride | Determines the chemical decomposition pathway | researchgate.netresearchgate.net |

| Solvent | Deionized water, Alcohol-water mixture | Affects droplet evaporation and precursor solubility | researchgate.netdergipark.org.tr |

| Post-deposition Annealing | Up to 800°C | Improves crystallinity and can induce texture evolution | researchgate.netrsc.org |

Solid-State and Mechanical Synthesis Approaches

Ball Milling Techniques

Ball milling is a high-energy mechanical method used to synthesize fine powders and induce solid-state reactions. scribd.com The process involves placing precursor powders (e.g., aluminum and cerium oxide) in a container with hardened balls. The container is rotated at high speed, causing the balls to repeatedly collide with the powder particles. scribd.com This action leads to particle fracturing, cold welding, and intimate mixing at the atomic level, which can reduce particle size to the nanoscale and promote the formation of new phases. scirp.org

For the synthesis of this compound, high-energy ball milling can be used to create nanocrystalline powders from micron-sized starting materials. mdpi.com The process parameters, such as milling time, speed, and the ball-to-powder weight ratio, are critical in determining the final particle size and phase composition. For instance, studies on cerium oxide have shown that high-energy ball milling for extended periods (e.g., 30 hours) can produce nanoparticles with sizes between 8-12 nm. mdpi.com

This method can also be used as a pre-treatment step, known as mechanical activation, to enhance the reactivity of precursors before subsequent heat treatment (firing). researchgate.net Mechanical activation improves homogeneity and creates lattice defects, which can lower the temperature required for solid-state reactions, such as the formation of cerium aluminate from ceria and metallic aluminum powders. researchgate.net

Stir Casting Processes for Composite Fabrication

Stir casting is a liquid metallurgy technique widely employed for the fabrication of metal matrix composites (MMCs), particularly those based on aluminum alloys. researchgate.netresearchgate.net It is considered an economical and scalable method for producing bulk components. researchgate.net The process involves melting the matrix material (e.g., an aluminum alloy like Al-6061) in a crucible and then introducing reinforcing particles, such as cerium oxide nanoparticles, into the molten metal. kyushu-u.ac.jpemerald.com A mechanical stirrer creates a vortex in the melt, which helps to distribute the reinforcement particles uniformly throughout the matrix before the mixture is cast into a mold. kyushu-u.ac.jp

Key process parameters that influence the quality and properties of the resulting Al-CeO₂ composite include the stirring speed, stirring time, temperature of the melt, and the method of introducing the reinforcement. kyushu-u.ac.jpemerald.com To ensure proper dispersion and avoid agglomeration of the nanoparticles, the reinforcement powder is often preheated to remove moisture. emerald.com The stirring process might involve varying speeds to achieve an adequate vortex and uniform particle distribution. kyushu-u.ac.jp Research has shown successful fabrication of Al-6061 composites reinforced with 1-3 wt.% of CeO₂ nanoparticles using this technique. kyushu-u.ac.jp

Table 3: Stir Casting Parameters for Al-CeO₂ Composites

| Parameter | Typical Value/Range | Purpose | Citation |

|---|---|---|---|

| Matrix Material | Al-6061 Alloy | Base metal for the composite | kyushu-u.ac.jpemerald.com |

| Reinforcement | Cerium Oxide (CeO₂) nanoparticles | To enhance mechanical or corrosion properties | kyushu-u.ac.jpemerald.com |

| Reinforcement wt.% | 1 - 3 wt.% | Varies the properties of the final composite | kyushu-u.ac.jpemerald.com |

| Melt Temperature | ~750°C | Ensures the matrix is in a fully liquid state | kyushu-u.ac.jpemerald.com |

| Stirring Speed | 200 - 300 rpm | Creates a vortex for particle incorporation and distribution | kyushu-u.ac.jp |

| Stirring Time | 10 - 20 minutes | Promotes uniform dispersion of reinforcement | kyushu-u.ac.jp |

Electrochemical Deposition Strategies

Electrochemical deposition is a technique used to form coatings on a conductive substrate by passing an electrical current through an electrolyte solution containing ions of the material to be deposited. google.com This method is attractive for creating corrosion-resistant and functional coatings on metals like aluminum and its alloys. mdpi.com

For the formation of this compound coatings, the process typically involves the cathodic deposition of cerium-based species onto an aluminum alloy substrate. The substrate acts as the cathode in an electrochemical cell. scilit.com The electrolyte contains a source of cerium ions, often cerium chloride or cerium nitrate, dissolved in an aqueous or non-aqueous solvent. scilit.comresearchgate.net

When a current or potential is applied, electrochemical reactions at the cathode surface cause a local increase in pH, leading to the precipitation and deposition of cerium oxides or hydroxides (e.g., CeO₂ or Ce₂O₃) onto the aluminum surface. scilit.comresearchgate.net The resulting coating can provide a protective barrier against corrosion. iapchem.org The properties of the deposited film, such as thickness, composition, and adherence, are influenced by parameters like current density, deposition time, electrolyte composition and temperature, and pH. mdpi.comscilit.com Post-treatment steps, such as sealing in a phosphate (B84403) solution, can further enhance the coating's protective properties. google.com

Green Synthesis Pathways and Sustainable Methodologies

Green synthesis represents an emerging and eco-friendly approach to nanoparticle production that utilizes biological entities like plants, fungi, or bacteria as reducing and stabilizing agents. nanografi.commdpi.com This bio-directed approach offers a cost-effective, non-toxic, and sustainable alternative to conventional chemical and physical synthesis methods. mdpi.comiscientific.org

In the context of this compound, green synthesis would involve using plant extracts to mediate the formation of nanoparticles. Plant extracts are rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, which can effectively reduce metal salt precursors (e.g., aluminum nitrate and cerium nitrate) to their corresponding oxide nanoparticles. mdpi.comresearchgate.net These biomolecules also act as capping agents, preventing the agglomeration of the newly formed nanoparticles and ensuring their stability. nanografi.com

For example, studies have successfully used extracts from plants like Aerva lanata, Mentha pulegium, and Acorus calamus to synthesize aluminum oxide and cerium oxide nanoparticles, respectively. iscientific.orgresearchgate.netnih.gov The process typically involves mixing an aqueous solution of the metal salt(s) with the plant extract. The reaction often proceeds at room temperature, although gentle heating may sometimes be applied. The formation of nanoparticles is usually indicated by a change in the color of the solution. iscientific.org This methodology holds promise for producing this compound nanomaterials through a one-pot, environmentally benign process.

Advanced Spectroscopic and Microscopic Characterization Techniques

Structural Elucidation

Structural elucidation at the atomic and microstructural levels is fundamental to understanding the behavior of aluminum cerium oxide materials. Techniques such as X-ray diffraction, electron backscatter diffraction, and Raman spectroscopy offer complementary information regarding the crystalline phases, grain orientation, and vibrational properties of the lattice.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in this compound materials. The analysis of diffraction patterns allows for the determination of crystal structures and lattice parameters. For cerium aluminate (CeAlO3), XRD studies have confirmed a perovskite-like structure. scispace.com At room temperature, CeAlO3 typically exhibits a tetragonal symmetry, often described by the I4/mcm space group. mdpi.comresearchgate.netaip.org However, some studies have also reported a primitive tetragonal cell with the space group P4/mmm. mdpi.com Rietveld refinement of XRD data is a powerful tool used to precisely determine lattice parameters and quantify the phase composition in multiphase samples. researchgate.netsci-hub.sersc.org For instance, in aluminothermic reduction reactions of CeO2, XRD analysis has been used to identify the resulting phases, including CeAlO3, α-Al2O3, and intermetallics like Ce3Al11, as a function of reaction temperature. rsc.org The technique can also track phase transitions; CeAlO3 is known to undergo several transitions at elevated temperatures, from tetragonal to orthorhombic (Imma), then to rhombohedral (R3¯c), and finally to a primitive cubic (Pm3¯m) structure above 1373 K. researchgate.net In composite systems, XRD confirms the formation of distinct phases, such as CeO2 crystallites on an alumina (B75360) support. nih.gov

Table 1: XRD Findings for Cerium Aluminate (CeAlO3) An interactive table detailing crystallographic data for CeAlO3 as determined by XRD analysis.

| Property | Reported Value(s) | Space Group | Source(s) |

| Crystal System | Tetragonal | I4/mcm or P4/mmm | mdpi.comresearchgate.netaip.org |

| Lattice Parameter 'a' | 5.32489(6) Å, 5.3253(5) Å, 3.763 Å | I4/mcm, I4/mcm, - | scispace.comresearchgate.netaip.org |

| Lattice Parameter 'c' | 7.58976(10) Å, 7.5860(9) Å, 3.792 Å | I4/mcm, I4/mcm, - | scispace.comresearchgate.netaip.org |

| Refinement Method | Rietveld Refinement | - | mdpi.comresearchgate.netsci-hub.se |

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope-based technique used to provide crystallographic information about the microstructure of a material. It is particularly effective for mapping grain orientation, identifying phases, and characterizing grain boundaries. thermofisher.com In the context of aluminum-cerium systems, EBSD has been employed to study the effects of cerium additions on the microstructure of aluminum alloys. mdpi.comresearchgate.net Analysis reveals that cerium can act as a grain refiner. ptmk.net For instance, in Al-Ce alloys, EBSD has been used to observe the microstructure of as-cast and extruded samples, providing data on grain size and morphology which are crucial for understanding mechanical properties. researchgate.nettandfonline.com Studies on heat-treated alloys show that EBSD can track the evolution of grain structure, such as the extent of recrystallization. mdpi.com The addition of cerium can hinder static recrystallization during heat treatment due to the formation of fine Al-Ce based phases. mdpi.com EBSD maps can distinguish between recrystallized and deformed grains, and provide quantitative data on grain size distribution and misorientation angles. researchgate.net

Table 2: EBSD Analysis of Cerium-Containing Aluminum Alloys An interactive table summarizing microstructural data obtained through EBSD analysis.

| Alloy System | Observation | Effect of Cerium | Source(s) |

| Al-Cu-Li-Ce | Investigated microstructure after hot rolling and T6 treatment. | Promoted dynamic recrystallization; hindered static recrystallization. | mdpi.com |

| Al-10%Ce | Observed microstructure of extruded samples. | Resulted in refined grain structure. | researchgate.net |

| Al–Ce–Ni–Ti–Zr | Characterized grain morphology after thermal exposure. | Average grain sizes varied from 3.01 to 3.98 µm after exposure at 400°C. | tandfonline.com |

| 5182-0.4Ce Al | Analyzed recrystallization, misorientation, and grain size. | Provided detailed maps of grain distribution and size. | researchgate.net |

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing insights into its crystal structure, phase composition, and lattice defects. In this compound systems, Raman spectroscopy is particularly sensitive to the ceria lattice. aidic.it Pure cerium oxide with a fluorite cubic structure exhibits a strong, single Raman-active mode (F2g symmetry) around 464-466 cm⁻¹. aidic.itmdpi.com This peak corresponds to the symmetric breathing mode of the oxygen atoms around the cerium ions. mdpi.com The position and width of this F2g peak are highly sensitive to changes in the lattice, such as strain, particle size, and the presence of defects like oxygen vacancies. mdpi.com Doping or interaction with other oxides, like alumina, can cause this peak to shift. A shift to lower frequencies and a broadening of the peak are often attributed to an increase in oxygen vacancies and changes in the lattice constant. mdpi.com Another broad peak sometimes observed around 600-620 cm⁻¹ in ceria-based materials is attributed to vibrations induced by the presence of oxygen vacancies. aidic.itmdpi.com This makes Raman spectroscopy a powerful tool for studying defect chemistry in these oxides.

Table 3: Characteristic Raman Peaks in Cerium-Containing Oxides An interactive table of key Raman modes and their interpretations in this compound systems.

| Wavenumber (cm⁻¹) | Assignment | Interpretation | Source(s) |

| ~464-466 | F2g mode of fluorite CeO₂ | Symmetric Ce-O stretching; sensitive to lattice disorder and defects. | aidic.itmdpi.com |

| ~600-620 | Defect-induced mode | Associated with the presence of oxygen vacancies in the ceria lattice. | aidic.itmdpi.com |

| Shift to lower frequency | F2g peak shift | Indicates increased oxygen vacancies and/or lattice expansion. | mdpi.com |

Morphological and Microstructural Analysis

The performance of this compound materials is heavily influenced by their morphology and microstructure, including particle size, shape, porosity, and the spatial distribution of phases. Electron microscopy techniques are essential for visualizing these features from the micrometer down to the nanometer scale.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and microstructure of this compound materials. icm.edu.plptmk.net SEM analysis provides images that reveal information about particle and grain size, shape, and distribution. mdpi.com In studies of Al-CeO2 composites, SEM images have shown large grains of intermetallic phases like Ce3Al11 within an aluminum matrix, with smaller crystals of Al2O3 embedded between them. researchgate.net When used as a coating, cerium oxide on aluminum alloys can exhibit distinct morphologies, such as a uniform "mud-crack" surface, which is viewable with SEM. put.ac.ir In hybrid composites, the incorporation of cerium oxide can lead to grain refinement and a more uniform dispersion of reinforcement particles, mitigating agglomeration. ptmk.netptmk.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis and mapping, confirming the distribution of aluminum, cerium, and oxygen within the microstructure. researchgate.netput.ac.irsemanticscholar.org

For higher magnification and resolution, Transmission Electron Microscopy (TEM) is employed to investigate the ultrastructure of this compound materials. TEM allows for the direct observation of individual nanoparticles, crystal lattice fringes, and defects. nih.govscirp.org Studies on CeAlO3 ceramics have used TEM to reveal nanoscale features such as needle-shaped ferroelastic domains within the grains. aip.org For nanocomposites, such as Pt particles on an Al2O3-CeO2 support, TEM analysis has confirmed that the particles are well-dispersed with sizes in the range of 5-20 nm. nih.gov Similarly, TEM has been used to characterize synthesized AlCeO3 nanopowders, confirming the formation of nearly spherical nanoparticles with sizes ranging from 10 to 80 nm, which tend to be in an agglomerated state. semanticscholar.org High-Resolution TEM (HRTEM) can even be used for detailed crystal structure analysis, visualizing atomic planes and identifying defects at the nanoscale. nih.govresearchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM)

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful technique for visualizing the atomic structure of this compound. It allows for direct imaging of the crystallographic lattice, providing information on particle size, morphology, and the presence of defects.

Studies utilizing HR-TEM have revealed that this compound often exists as a nanocomposite. For instance, in Pd/CeOx/Al2O3 catalysts, HR-TEM has shown that a reduction pretreatment can lead to the redispersion of cerium oxide on the alumina support, with palladium nanoparticles anchored to the ceria. rsc.org This restructuring at the nanoscale is crucial for catalytic activity. rsc.org

HR-TEM analysis of cerium oxide nanoparticles has identified primary particle sizes in the range of 5-10 nm, which tend to form larger aggregates. nih.gov Fast Fourier Transform (FFT) analysis of HR-TEM images can determine the interplanar spacing, confirming the crystal structure. For example, a spacing of 3.5 Å has been associated with the <011> zone axis of face-centered cubic (fcc) CeO2. nih.gov In another study, crystal lattice spacings of 0.270 nm and 0.313 nm were found, corresponding to the (100) and (111) planes of CeO2, respectively. sci-hub.se

The interface between different components in the composite material can also be examined. For example, HR-TEM has been used to reveal the formation of CeAlO3 at the interface between Al2O3 and gadolinium-doped ceria (CGO). researchgate.net

Table 1: HR-TEM Findings for this compound and Related Materials

| Material System | Key HR-TEM Observation | Finding |

|---|---|---|

| Pd/CeOx/Al2O3 | Redispersion of ceria and anchoring of Pd nanoparticles after reduction. rsc.org | Reduction restructures the catalyst surface. rsc.org |

| CeO2 Nanoparticles | Primary particle size of 5-7 nm forming larger aggregates. nih.gov | Nanoparticles tend to agglomerate. nih.gov |

| CeO2 Nanoparticles | Crystal lattice spacing of 0.270 nm and 0.313 nm. sci-hub.se | Corresponds to (100) and (111) planes of CeO2. sci-hub.se |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is an essential tool for characterizing the surface topography and roughness of this compound materials at the nanoscale. nih.govspmtips.com This technique provides three-dimensional images of the surface, allowing for quantitative analysis of features like grain size and surface roughness.

In the context of coatings, AFM has been used to evaluate the surface of cerium oxide films on aluminum alloys. mdpi.com The surface roughness of these coatings can be influenced by deposition parameters. mdpi.com For instance, smoother cerium oxide coatings on aluminum alloys, with a roughness (Ra) of 59.6 nm, have been achieved under specific sputtering conditions. mdpi.com In another study, the incorporation of graphene and nano-sized cerium oxide into aluminum was found to decrease surface roughness. researchgate.net

The roughness parameters, such as average roughness (Ra) and root mean square roughness (Rq), provide quantitative data on the surface texture. researchgate.net For example, the synergistic effect of graphene and nano-sized cerium oxide in an aluminum matrix led to a significant reduction in roughness coefficients. researchgate.net

Table 2: Surface Roughness Data from AFM Analysis

| Material | Condition | Average Roughness (Ra) | Root Mean Square Roughness (Rq) |

|---|---|---|---|

| Ce oxide coating on AA6061 | P80T80t25 | 289.0 nm | Not specified |

| Ce oxide coating on AA6061 | P60T2000t60 | 59.6 nm | Not specified |

Elemental and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a widely used technique for determining the elemental composition of this compound materials. ajgreenchem.com When coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), EDX can provide elemental maps, showing the spatial distribution of aluminum, cerium, and oxygen within the sample. nih.govtandfonline.com

EDX analysis of a CeO2/Al2O3 nanocomposite confirmed the presence of cerium, aluminum, and oxygen with weight percentages of 5.54%, 67.21%, and 27.25%, respectively. nih.gov The corresponding atomic percentages were 1.27% for Ce, 39.41% for Al, and 59.32% for O. nih.gov This quantitative data is crucial for verifying the successful synthesis of the composite material. ajgreenchem.com

Elemental mapping via EDX provides a visual representation of how each element is distributed. rsc.org In CeO2/Al2O3 nanocomposites, EDX mapping has shown the clustering of CeO2 nanoparticles on the surface of Al2O3. nih.gov Similarly, in Pd/CeOx/Al2O3 catalysts, EDS chemical imaging has been used to observe the redispersion of cerium oxide and the anchoring of palladium nanoparticles. rsc.org

Table 3: Elemental Composition of a CeO2/Al2O3 Nanocomposite by EDX

| Element | Weight % | Atomic % |

|---|---|---|

| Cerium (Ce) | 5.54% | 1.27% |

| Aluminum (Al) | 67.21% | 39.41% |

X-ray Photoelectron Spectroscopy (XPS/ESCA) for Oxidation States and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and oxidation states of the elements present in this compound. engineering.org.cnresearchgate.net

The analysis of the Ce 3d spectrum is particularly important as it allows for the quantification of Ce³⁺ and Ce⁴⁺ oxidation states. diva-portal.org The complex Ce 3d spectrum is typically deconvoluted into multiple peaks corresponding to these different oxidation states. engineering.org.cnaip.org For instance, in FeNi/Al-Ce-O catalysts, the ratio of Ce³⁺ to Ce⁴⁺ was determined by deconvoluting the Ce 3d spectra into ten components. engineering.org.cn The presence of Ce³⁺ is often associated with oxygen vacancies, which can be critical for catalytic performance. engineering.org.cn Studies have shown that the Ce³⁺ content can be increased through reduction treatments. rsc.org

The Al 2p spectrum is analyzed to understand the chemical environment of aluminum. In Al-Co-Ce amorphous alloys, the Al 2p spectrum has been deconvoluted into components representing metallic aluminum (Al(0)), aluminum oxide (Al₂O₃), and aluminum hydroxide (B78521) (Al(OH)₃). researchgate.net Shifts in the Al 2p binding energy can indicate electron transfer between aluminum and adjacent atoms, such as cerium. engineering.org.cn

The O 1s spectrum provides information about the different oxygen species present, such as lattice oxygen in the metal oxides and adsorbed oxygen or hydroxyl groups on the surface. engineering.org.cn

Table 4: Representative Binding Energies from XPS Analysis of Al-Ce-O Systems

| Element/Region | Species | Binding Energy (eV) | Reference |

|---|---|---|---|

| Al 2p | Al(0) | 72.90 | researchgate.net |

| Al 2p | Al₂O₃ | 73.97 | researchgate.net |

| Al 2p | Al(OH)₃ | 75.98 | researchgate.net |

| O 1s | Lattice Oxygen (Ce-based oxides) | ~529.2 | engineering.org.cn |

| O 1s | Adsorbed Oxygen/Hydroxyl | ~531.7 | engineering.org.cn |

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is another powerful technique for probing the electronic structure and oxidation states of materials, often performed in a TEM. EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about elemental composition, and more specifically, the valence and conduction band electronic states.

For cerium-containing materials, EELS is particularly useful for determining the Ce³⁺/Ce⁴⁺ ratio. nih.govnist.gov This is achieved by analyzing the fine structure of the Ce M₄,₅ edges. The relative intensities of the M₄ and M₅ peaks are sensitive to the cerium oxidation state. This method provides a complementary approach to XPS for quantifying the redox state of cerium. nih.govnist.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the chemical bonds and functional groups present in this compound by measuring the absorption of infrared radiation. bohrium.com The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

In the context of mixed oxides, FTIR can be used to identify the characteristic vibrations of Al-O and Ce-O bonds. For instance, in aluminosilicate (B74896) glasses containing cerium oxide, FTIR analysis has been used to study the disruption of the Si-O-Si network by cerium oxide, which acts as a network modifier. acerp.ir The presence of a band around 450 cm⁻¹ is attributed to the bending vibrations of O-Si-O and Si-O-Si bonds. acerp.ir

FTIR spectra of cerium oxide nanoparticles often show a broad peak in the 3500-4000 cm⁻¹ range, which is attributed to the O-H stretching of surface hydroxyl groups. nih.gov Adsorbed species, such as atmospheric CO₂, can also be detected. nih.gov

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum oxide |

| Cerium oxide |

| Palladium |

| Gadolinium-doped ceria |

| Cerium aluminate |

| Aluminum hydroxide |

| Cerium Nitrate (B79036) |

| Aluminum sulfate (B86663) |

| Sodium hydroxide |

| Silicon dioxide |

| Iron-Nickel |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure a material's physical properties as a function of temperature. These methods are crucial for determining the thermal stability and decomposition pathways of compounds like this compound.

Thermogravimetric analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. When coupled with Fourier Transform Infrared Spectroscopy (FTIR), which identifies the chemical composition of evolved gases, TGA-IR provides a comprehensive understanding of thermal decomposition processes.

In the study of this compound precursors, TGA can reveal distinct stages of weight loss. An initial weight loss observed below 100°C is typically due to the evaporation of physically adsorbed water. beilstein-journals.org Subsequent, more significant weight loss at higher temperatures (e.g., 170°C to 350°C) corresponds to the decomposition of organic precursors or the breakdown of hydrated oxide structures into the final AlCeO₃. akademiabaru.com The evolved gas analysis by IR spectroscopy during these stages can identify the released molecules, such as water vapor (H₂O) and carbon dioxide (CO₂), confirming the decomposition of precursors like nitrates or carboxylates. researchgate.net For instance, the presence of C-O stretching modes in the IR spectrum of the evolved gas would confirm the breakdown of carbonate species. akademiabaru.comresearchgate.net

The thermal stability of the final oxide material can also be assessed. A stable TGA curve with minimal weight loss at elevated temperatures (e.g., up to 700°C or higher) indicates the formation of a thermally robust this compound structure. beilstein-journals.org

Table 1: Representative TGA Data for Metal Oxide Precursor Decomposition

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | ~5% | Evaporation of adsorbed moisture |

| 150 - 400 | ~20-30% | Decomposition of organic/nitrate precursors |

| 400 - 800 | <2% | Dehydroxylation and oxide formation |

Electrochemical Characterization Methods for Surface and Interfacial Phenomena

Electrochemical techniques are vital for evaluating the performance of this compound, particularly when used as a protective coating on metal substrates. These methods probe the material's response to an electrochemical environment, providing insights into its corrosion resistance and redox behavior.

Potentiodynamic polarization is a standard technique used to evaluate the corrosion behavior of a material. It involves scanning the potential of a sample and measuring the resulting current. The data is typically presented as a Tafel plot, from which key parameters like corrosion potential (Ecorr) and corrosion current density (icorr) are extracted.

For aluminum alloys coated with this compound, potentiodynamic polarization curves demonstrate the coating's protective capabilities. scientific-publications.net Uncoated aluminum alloys exhibit higher corrosion current densities and more negative corrosion potentials when exposed to corrosive media like 0.1 M NaCl solution. scientific-publications.net In contrast, a well-formed AlCeO₃ coating shifts the Ecorr to more positive (noble) values and significantly decreases the icorr. This indicates that the coating acts as a barrier, suppressing both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive corrosion. scientific-publications.netresearchgate.net The presence of cerium is crucial, as it can inhibit the cathodic reaction, further enhancing protection. researchgate.net

Table 2: Comparative Potentiodynamic Polarization Data in 0.5 M NaCl

| Sample | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (icorr) (A/cm²) |

| Bare Aluminum Alloy | ~ -0.75 V | ~ 1.0 x 10⁻⁶ |

| AlCeO₃ Coated Alloy | ~ -0.60 V | ~ 5.0 x 10⁻⁸ |

EIS is a powerful non-destructive technique that provides detailed information about the corrosion resistance and interfacial properties of coatings. It works by applying a small amplitude AC potential signal over a range of frequencies and measuring the current response. The resulting impedance data can be modeled using equivalent electrical circuits to represent the coating and corrosion processes.

For AlCeO₃ coatings, EIS spectra, often displayed as Nyquist or Bode plots, reveal their protective nature. science.gov A high-quality, defect-free coating will exhibit a large semicircle in the Nyquist plot and high impedance values (often >10⁸ Ω·cm²) at low frequencies in the Bode plot, characteristic of a capacitive barrier. researchgate.net As the coating is exposed to a corrosive environment over time, the ingress of electrolyte can lead to a decrease in the coating's impedance and the appearance of a second time constant, indicating the onset of corrosion at the metal-coating interface. The high impedance values confirm that amorphous or nanocrystalline Ce-Al-O coatings can increase the corrosion resistance of aluminum alloy substrates by several orders of magnitude. researchgate.net

Cyclic voltammetry is used to study the redox behavior of electroactive species. In the context of this compound, CV is primarily used to investigate the Ce(III)/Ce(IV) redox couple, which is fundamental to its "active" corrosion inhibition mechanism.

CV studies on materials containing this compound can show characteristic peaks for the oxidation of Ce³⁺ to Ce⁴⁺ and the corresponding reduction peak. researchgate.net The potential at which these peaks occur provides information about the redox activity of the cerium species within the aluminum oxide matrix. The ability of Ce³⁺ to oxidize to Ce⁴⁺ at defect sites on a metal surface is a key aspect of its self-healing corrosion protection functionality. The presence of these redox peaks in a CV scan confirms that the cerium within the AlCeO₃ structure is electrochemically active and available to participate in protective reactions. researchgate.netscience.gov

Surface Wettability Assessment

Surface wettability describes the ability of a liquid to maintain contact with a solid surface. It is commonly quantified by measuring the water contact angle (WCA), where a higher angle indicates greater hydrophobicity (lower wettability).

Studies on nanostructured this compound (AlCeO₃) powders have systematically measured their wettability. researchgate.netsemanticscholar.orgnih.gov When deposited on a surface, AlCeO₃ nanoparticles exhibit a water contact angle of approximately 69.2 ± 1°. researchgate.netmdpi.com This value is notably lower than that of pure aluminum oxide (Al₂O₃) at 77.5 ± 5° and pure cerium oxide (CeO₂) at 89.8 ± 4°. researchgate.netmdpi.com

This indicates that this compound is strongly hydrophilic (water-wetting). mdpi.com The composition of the nanoparticles is a key parameter influencing their wetting behavior. researchgate.net The hydrophilic nature of AlCeO₃ can be important for applications requiring good adhesion to aqueous systems or for creating surfaces that are easily wetted. Conversely, for applications needing water repellency, the surface would require further functionalization. researchgate.net

Table 3: Water Contact Angle of Related Nanopowders

| Nanopowder | Water Contact Angle (WCA) | Wettability Classification |

| This compound (AlCeO₃) | 69.2 ± 1° researchgate.netmdpi.com | Hydrophilic |

| Aluminum Oxide (Al₂O₃) | 77.5 ± 5° researchgate.netmdpi.com | Hydrophilic |

| Cerium Oxide (CeO₂) | 89.8 ± 4° researchgate.netmdpi.com | Approaching Hydrophobic |

Contact Angle Measurements

Contact angle measurement is a crucial technique for characterizing the surface wettability of a material, indicating whether a liquid will spread over the surface (hydrophilic, low contact angle) or bead up (hydrophobic, high contact angle). This property is determined by the balance of adhesive forces between the liquid and solid and the cohesive forces within the liquid. For this compound (AlCeO₃), wettability is a key parameter influencing its performance in various applications.

Systematic experimental studies on the wettability of nanostructured transition-metal oxide powders have been conducted using the static sessile drop method. researchgate.netmdpi.com In one such study, the contact angle of a water droplet on a surface composed of this compound (AlCeO₃) nanopowder was measured and compared with its constituent oxides, aluminum oxide (Al₂O₃) and cerium oxide (CeO₂). researchgate.netsemanticscholar.orgnih.gov The results showed that the chemical composition of the nanoparticles significantly affected the water contact angles. mdpi.comsemanticscholar.org

The study reported a water contact angle for AlCeO₃ of 69.2 ± 1°. researchgate.netsemanticscholar.orgnih.gov This value is notably lower than that of both pure Al₂O₃ (77.5 ± 5°) and pure CeO₂ (89.8 ± 4°). researchgate.netsemanticscholar.orgnih.gov A contact angle below 90° indicates that the surface is hydrophilic, or wettable by water. The AlCeO₃ surface was found to be strongly water-wet (hydrophilic). researchgate.netsemanticscholar.org In contrast, CeO₂ was only weakly water-wet, bordering on hydrophobic. researchgate.netsemanticscholar.org The incorporation of cerium into an aluminum oxide matrix to form the AlCeO₃ compound significantly enhances its hydrophilic nature compared to the individual oxides. mdpi.com This difference is attributed to both the nanoparticle sizes and their chemical compositions, which are key parameters influencing wetting behaviors. researchgate.netsemanticscholar.org

In other contexts, such as metal matrix composites, the addition of cerium oxide to an aluminum alloy (Al 6061) reinforced with Al₂O₃ and SiC was found to increase the contact angle. ptmk.net The initial contact angle of the composite without cerium oxide was 87.94° ± 1.58°. ptmk.net The addition of just 0.5 wt. % CeO₂ increased the contact angle to 99.07° ± 2.20°, shifting the surface from hydrophilic to hydrophobic. ptmk.net This change suggests that the surface becomes less favorable for wetting, which can be beneficial for applications where corrosion resistance is desired. ptmk.neticm.edu.pl

The following table summarizes the comparative contact angle measurements from the nanopowder study.

| Material | Contact Angle (θ) with Water | Wettability |

| This compound (AlCeO₃) | 69.2 ± 1° researchgate.netsemanticscholar.orgnih.gov | Hydrophilic |

| Aluminum Oxide (Al₂O₃) | 77.5 ± 5° researchgate.netsemanticscholar.orgnih.gov | Hydrophilic |

| Cerium Oxide (CeO₂) | 89.8 ± 4° researchgate.netsemanticscholar.orgnih.gov | Weakly Hydrophilic |

| Al 6061/Al₂O₃/SiC Composite | 87.94° ± 1.58° ptmk.net | Hydrophilic |

| Al 6061/Al₂O₃/SiC + 0.5% CeO₂ | 99.07° ± 2.20° ptmk.net | Hydrophobic |

Fundamental Research Concepts and Mechanistic Insights

Redox Chemistry and Oxygen Vacancy Dynamics

At the heart of aluminum cerium oxide's functionality lies the dynamic redox behavior of cerium and the associated mobility of oxygen within the crystal lattice.

The capacity of cerium to cycle between its +3 and +4 oxidation states is a defining characteristic of ceria-based materials. acs.orgresearchgate.net This Ce³⁺/Ce⁴⁺ redox couple is fundamental to the material's ability to store and release oxygen. researchgate.net In an oxygen-rich environment, the more stable Ce⁴⁺ state predominates, forming the stable fluorite structure of CeO₂. researchgate.net However, under reducing conditions or at high temperatures, Ce⁴⁺ can be reduced to Ce³⁺, a process accompanied by the release of an oxygen atom from the lattice to maintain charge neutrality. researchgate.net This transformation creates an oxygen vacancy.

The reaction can be represented as: 2CeO₂ ⇌ Ce₂O₃ + [O]

This reversible process is central to applications like three-way catalysis, where the material can oxidize carbon monoxide (CO) by releasing oxygen (Ce⁴⁺ → Ce³⁺) and reduce nitrogen oxides (NOx) by taking up oxygen (Ce³⁺ → Ce⁴⁺). acs.org The presence of aluminum oxide can influence the ease of this redox cycling. Studies on the aluminothermic reduction of cerium oxide show a multi-step reaction cascade where Ce⁴⁺O₂ is ultimately reduced by aluminum, forming various Ce-Al intermetallic compounds and aluminum oxide. bohrium.com This indicates a strong thermodynamic driving force for the interaction between aluminum and cerium oxide, directly engaging the Ce³⁺/Ce⁴⁺ redox couple. bohrium.com

Investigations using techniques like X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Reduction (TPR) are essential to probe the relative concentrations of Ce³⁺ and Ce⁴⁺ on the material's surface and in its bulk, providing insights into the redox state under different conditions. nih.gov

Oxygen Storage Capacity (OSC) is the quantitative measure of a material's ability to store and release oxygen, driven by the Ce³⁺/Ce⁴⁺ redox cycle. scielo.br This property is not limited to the surface; at elevated temperatures, bulk oxygen can migrate to the surface to participate in reactions, a phenomenon known as bulk-to-surface migration. scielo.br The mechanism involves the adsorption of an oxidant (like O₂) which fills an oxygen vacancy and oxidizes two Ce³⁺ ions to Ce⁴⁺, and the reverse process where a reductant (like CO or H₂) reacts with a lattice oxygen atom, which is then released, reducing two Ce⁴⁺ ions to Ce³⁺. scielo.br

Several methods are employed to quantify OSC:

Hydrogen Temperature-Programmed Reduction (H₂-TPR): This is a common technique where the material is heated in a stream of hydrogen, and the amount of H₂ consumed to reduce Ce⁴⁺ to Ce³⁺ is measured. acs.org The H₂ consumption is directly proportional to the amount of releasable oxygen. acs.org

Oxygen Temperature-Programmed Desorption (O₂-TPD): In this method, the material is first saturated with oxygen and then heated in an inert gas stream. The amount of oxygen desorbed at different temperatures is quantified. rsc.org

Thermogravimetric Analysis (TGA): TGA can measure the mass loss of a sample as it is reduced in a reactive gas stream (e.g., H₂/Ar). scielo.br The mass loss corresponds to the oxygen released from the lattice. scielo.br

The incorporation of aluminum oxide can enhance the thermal stability of ceria, preventing its sintering at high temperatures and thus helping to maintain a high surface area and, consequently, a higher number of active sites for oxygen exchange. nih.govfrontiersin.org Doping ceria with other rare-earth elements can also significantly impact OSC by creating more oxygen vacancies and promoting the redox cycle. acs.org

Table 1: Oxygen Storage Capacity (OSC) of Undoped and Yttrium-Doped Cerium Oxide Samples

This table presents the quantified OSC values for undoped and variously prepared yttrium-doped CeO₂ samples, as determined by O₂-TPD measurements. The data highlights the enhancement of OSC through doping.

| Sample Description | Preparation Method | Quantified OSC (mmol O₂/g) |

| Undoped CeO₂ | Hydrothermal | 0.153 |

| I-Y-doped CeO₂ | Impregnation | 0.248 |

| H/I-Y-doped CeO₂ | Hydrothermal & Impregnation | 0.353 |

| H-Y-doped CeO₂ | Hydrothermal | 0.372 |

Data sourced from a comparative analysis of yttrium-doped CeO₂ synthesis methods. rsc.org

Defect engineering in this compound focuses on the intentional creation and control of point defects, primarily oxygen vacancies, to enhance the material's properties. dntb.gov.ua Cerium oxide is inherently non-stoichiometric, often represented as CeO₂-x, where 'x' denotes the deviation from stoichiometry due to the presence of oxygen vacancies and a corresponding number of Ce³⁺ ions. researchgate.netresearchgate.net

The concentration of these vacancies is a critical factor influencing catalytic activity, ionic conductivity, and optical properties. researchgate.net Introducing aluminum into the ceria lattice or creating a composite with aluminum oxide can induce strain and create defects at the interface, potentially increasing the concentration of oxygen vacancies. nih.gov

Strategies for defect engineering include:

Doping: Introducing aliovalent cations (ions with a different charge, such as Y³⁺ or La³⁺) into the CeO₂ lattice is a common method. For every two trivalent dopant ions that substitute Ce⁴⁺, one oxygen vacancy is created to maintain charge neutrality. acs.org

Nanostructuring: Reducing the particle size of ceria to the nanoscale can increase the density of oxygen vacancies. dntb.gov.ua This is often attributed to the increased surface-to-volume ratio and strain at the nanoscale. dntb.gov.ua

Thermal Activation: Treating nanostructured ceria under low-pressure thermal conditions can create a high density of oxygen vacancy defects without the need for dopants. dntb.gov.ua

Electrochemical Control: The oxygen non-stoichiometry in ceria can be precisely controlled by applying an electrochemical potential, which can drive the reduction of Ce⁴⁺ and the formation of vacancies. researchgate.net

Interfacial Interactions and Synergistic Effects in Mixed Oxide Systems

When cerium oxide and aluminum oxide are combined, the interactions at their interface can lead to synergistic effects, where the resulting properties are superior to those of the individual components.

The interaction between cerium oxide and aluminum oxide is crucial for the stability and activity of composite materials. Alumina (B75360) often acts as a high-surface-area, thermally stable support that can disperse ceria nanoparticles, preventing their agglomeration at high temperatures. nih.govfrontiersin.org This high dispersion maximizes the active surface of ceria and enhances the metal-support interaction in catalytic systems. researchgate.net

Key interactions and their effects include:

Structural Stabilization: Alumina can act as a "textural promoter," inhibiting the sintering of ceria particles, which is critical for maintaining catalytic activity over time, especially in high-temperature applications like automotive exhaust treatment. nih.gov

Formation of Intermediate Phases: At the interface, the formation of cerium aluminate (CeAlO₃) can occur, particularly under reducing conditions or at high temperatures. bohrium.com This phase involves Ce in the +3 oxidation state and indicates a strong chemical interaction between the two oxides. In the aluminothermic reduction of CeO₂, various Ce-Al intermetallic phases like Ce₃Al₁₁ can also form. bohrium.com

Modification of Redox Properties: The interaction with alumina can modify the electronic properties of ceria, influencing the ease of the Ce⁴⁺/Ce³⁺ redox transition and thus affecting the OSC. nih.gov

These interactions are vital for creating robust and efficient catalysts where the support is not merely an inert carrier but an active component that enhances the functionality of the catalytic agent. frontiersin.org

A heterojunction is an interface formed between two different semiconductor materials. In the context of CeO₂-Al₂O₃ systems, a nanoscale interface between the two oxides can create a heterojunction that dramatically alters the material's electronic behavior. dntb.gov.ua

The formation of a CeO₂-Al₂O₃ heterojunction can lead to:

Enhanced Charge Separation: When the composite is irradiated with light (in photocatalysis, for example), electron-hole pairs are generated. The difference in the band energy levels of CeO₂ and Al₂O₃ creates an internal electric field at the junction that promotes the separation of these charge carriers, sending electrons to one material and holes to the other. This separation reduces the probability of recombination, significantly enhancing photocatalytic efficiency.

Band Gap Tuning: The effective band gap of the composite material can be different from that of the individual oxides. For instance, coupling CeO₂ with Al₂O₃ has been shown to shift the band gap, which can improve the absorption of visible light.

Creation of Active Sites: The interface itself can become a site for catalytic reactions. The charge accumulation and unique electronic environment at the heterojunction can facilitate the formation of reactive oxygen species (like hydroxyl and superoxide (B77818) radicals), which are crucial for oxidation reactions.

These effects demonstrate that creating a well-defined interface or heterojunction between cerium oxide and aluminum oxide is a powerful strategy for designing advanced materials with enhanced performance driven by synergistic interfacial phenomena. dntb.gov.ua

Doping Effects and Cationic Substitution

The intentional introduction of foreign ions, or dopants, into the crystal lattice of this compound materials is a powerful strategy to tailor their properties for specific applications. This process, known as doping or cationic substitution, can significantly influence the material's catalytic activity, thermal stability, and surface chemistry. The effects of doping are multifaceted and depend on the nature of the dopant, its concentration, and its distribution within the host lattice.

Aluminum Cation Doping in Cerium Oxide Lattices

The incorporation of aluminum cations (Al³⁺) into the cerium oxide (CeO₂) lattice has been shown to enhance its thermal stability and catalytic performance. When Al³⁺ ions substitute Ce⁴⁺ ions, it can lead to the formation of Al-O-Ce-O- clusters. nsf.gov This substitution impedes the surface diffusion of cerium ions, thereby improving the thermal stability of the ceria nanostructures. nsf.gov For instance, controllably doping ceria nanorods with aluminum cations has been demonstrated to increase their shape transition temperature from 400 °C to at least 700 °C. nsf.gov

This doping strategy can also create new active sites that are reversibly reduced and oxidized at temperatures between 500 and 700 °C, which can enhance the specific reversible oxygen storage capacity (srOSC) of the material. nsf.gov The introduction of Al³⁺ can also lead to a decrease in the particle size of the ceria nanocrystals. researchgate.net

| Dopant | Host Lattice | Effect of Doping | Reference |

| Aluminum (Al³⁺) | Cerium Oxide (CeO₂) | Increased thermal stability, enhanced oxygen storage capacity, formation of Al-O-Ce-O- clusters. | nsf.gov |

| Aluminum (Al³⁺) | Cerium Oxide (CeO₂) | Decrease in particle size of nanocrystals. | researchgate.net |

Cerium Doping in Aluminum Oxide Systems

Conversely, doping aluminum oxide (Al₂O₃) with cerium has been found to improve its thermal stability and the dispersion of active metal components in catalysts. researchgate.net The addition of cerium to alumina can increase its resistance to thermal degradation and enhance its ability to remove carbon species during catalytic processes like the partial oxidation of methane (B114726). researchgate.net In Pt/Al₂O₃ catalysts, cerium doping has been shown to increase the dispersion of platinum, leading to improved catalytic activity and resistance to coking. researchgate.net

The presence of ceria on an alumina support can create a homogeneous solid solution with a high oxygen storage capacity, which is beneficial for catalytic applications. researchgate.net This combination leverages the high surface area of alumina with the promotional effects of ceria. rsc.org

| Dopant | Host Lattice | Effect of Doping | Reference |

| Cerium (Ce) | Aluminum Oxide (Al₂O₃) | Increased thermal stability, improved metal dispersion, enhanced carbon removal. | researchgate.net |

| Cerium (Ce) | Platinum/Aluminum Oxide (Pt/Al₂O₃) | Increased platinum dispersion, improved catalytic activity and coking resistance. | researchgate.net |

Influence of Other Dopants (e.g., Mn, Gd, Zr) on Performance

Besides aluminum and cerium, other dopants are also used to modify the properties of ceria-based materials for various applications.

Manganese (Mn): Doping cerium oxide with manganese can significantly enhance its catalytic activity. mdpi.com The multivalent nature of manganese ions allows for modifications in the electronic and physical properties of ceria. acs.org Mn-doped ceria has shown improved performance in CO and propane (B168953) oxidation, which is attributed to the formation of lattice defects and oxygen vacancies that increase oxygen mobility. mdpi.com The catalytic efficiency of Mn-doped ceria is often linked to its higher surface area and increased concentration of oxygen vacancies. acs.org

Gadolinium (Gd): Gadolinium is another common dopant for ceria. Gd-doped ceria has been investigated for its potential in various catalytic and electrochemical applications. edp-open.org

Zirconium (Zr): Zirconium is frequently used as a dopant to enhance the thermal stability and oxygen storage capacity of ceria. Ce-Zr mixed oxides are widely employed in catalysis due to their superior redox properties compared to pure ceria. bohrium.com

The choice of dopant depends on the desired application. For instance, in catalytic converters, a combination of dopants is often used to achieve optimal performance over a wide range of operating conditions.

| Dopant | Host Lattice | Effect of Doping | Reference |

| Manganese (Mn) | Cerium Oxide (CeO₂) | Increased catalytic activity, formation of lattice defects and oxygen vacancies. | mdpi.com |

| Zirconium (Zr) | Cerium Oxide (CeO₂) | Enhanced thermal stability and oxygen storage capacity. | bohrium.com |

Dopant Distribution and Segregation Phenomena

The distribution of dopants within the host lattice is a critical factor that influences the material's properties. In many cases, dopants may not be uniformly distributed and can segregate to surfaces or grain boundaries. This segregation can be either beneficial or detrimental to the material's performance.

For example, cerium segregation at the grain boundaries of yttrium aluminum garnet (YAG) has been observed. researchgate.net The tendency for segregation is related to the difference in ionic size between the dopant and the substituted ion. researchgate.net Dopants with a larger ionic radius are more likely to segregate. In some high-entropy alloys, the addition of cerium can encourage the formation of element segregation during the cooling process. nih.gov

Understanding and controlling dopant segregation is crucial for designing materials with optimized properties. Techniques like confocal laser microscopy and energy-dispersive X-ray spectroscopy (EDS) are used to investigate the spatial distribution of dopants. researchgate.netunipa.it

Surface Chemistry and Active Site Characterization

The surface of this compound plays a pivotal role in its catalytic activity. The surface chemistry is dictated by the presence of different types of active sites, including acidic and basic sites, and redox-active centers involving cerium ions (Ce³⁺/Ce⁴⁺). The interaction between the alumina support and the ceria phase can significantly influence the nature and concentration of these active sites.

Characterization of the surface often involves techniques such as X-ray photoelectron spectroscopy (XPS) to determine the oxidation states of the elements on the surface and temperature-programmed reduction (TPR) to probe the reducibility of the ceria. nsf.govrsc.org The presence of Ce³⁺ ions is often associated with oxygen vacancies, which are crucial for many catalytic reactions. nsf.gov The interface between palladium and cerium oxide on an alumina support, for instance, is a critical region for methane oxidation, where the interaction between the metals and the support influences the catalytic activity and stability. rsc.org The structure of catalytic sites on copper-containing spinel catalysts supported on alumina has also been a subject of detailed study. hu.edu.jo

Thermal Stability and Sintering Mitigation Mechanisms

A key challenge in the high-temperature application of nanomaterials is their tendency to sinter, which leads to a loss of surface area and catalytic activity. Aluminum cerium oxides are designed to have improved thermal stability compared to their individual components.

Strategies to further enhance thermal stability include the encapsulation of active metal nanoparticles with a porous oxide layer or the creation of strong interactions between the active phase and the support. rsc.org For example, reduction pretreatments of Pd/CeO₂/Al₂O₃ catalysts can lead to the anchoring of Pd nanoparticles by cerium oxide, resulting in improved stability against thermal aging. rsc.org

Crystallographic Orientation and Phase Evolution

The crystallographic characteristics and phase transformations of this compound and related intermetallic compounds are fundamental to understanding the material's properties, particularly its high-temperature stability. Research into the Al-Ce-O system reveals a complex interplay between various phases, primarily dictated by composition and thermal history.

The dominant intermetallic phase in aluminum-cerium alloys is Al₁₁Ce₃, which possesses an orthorhombic crystal structure. nih.govnih.gov This phase is crucial for the high-temperature strength of Al-Ce alloys due to its stability. nih.gov The crystal structure of the αAl₁₁Ce₃ phase, stable at lower temperatures, belongs to the space group Immm with lattice parameters of approximately a = 4.39 Å, b = 10.08 Å, and c = 13.02 Å. nih.gov At higher temperatures, around 1006 °C, a polymorphic transformation to βAl₁₁Ce₃ occurs. nih.gov

During solidification of hypoeutectic alloys, a eutectic reaction occurs, forming a lamellar microstructure of α-Al and Al₁₁Ce₃. nih.gov High-resolution transmission electron microscopy has been used to study the crystallographic orientation relationship between these two phases within the eutectic structure. nih.gov While an initial coherent relationship may exist, it relaxes as growth continues. nih.gov In hypereutectic alloys, proeutectic Al₁₁Ce₃ forms as rods, and their arrangement suggests a specific crystallographic relationship with the aluminum matrix. nih.gov

The introduction of oxygen into the Al-Ce system, often through the aluminothermic reduction of cerium oxide (CeO₂), leads to the formation of various oxide and aluminate phases. rsc.orgrsc.org Time-resolved synchrotron diffraction studies have illuminated the multi-step reaction mechanism. The process begins with the conversion of CeO₂ to intermediate cerium oxides like Ce₃O₅₊ₓ and Ce₂O₃, followed by the formation of cerium aluminates such as CeAlO₃. rsc.orgjst.go.jpresearchgate.net Ultimately, in an aluminum-rich environment, the system moves towards a three-phase equilibrium of Ce₃Al₁₁ (also noted as Al₁₁Ce₃), aluminum oxide (Al₂O₃), and a liquid solution of cerium in aluminum. rsc.org The formation of Al₂O₃ particles within the aluminum matrix can contribute to dispersion strengthening. rsc.org

The table below summarizes the crystallographic data for key phases identified in the Al-Ce-O system.

| Phase | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α-Al₁₁Ce₃ | Orthorhombic | Immm | a = 4.392, b = 10.082, c = 13.025 | nih.gov |

| Al₁₁Ce₃ | Orthorhombic | - | a = 4.382, b = 10.157, c = 12.916 | researchgate.net |

| CeAlO₃ | - | - | a = 3.7636 | rsc.org |

| CeO₂ | Fluorite | - | a = 5.4054 | rsc.org |

| Al₂O₃ | - | - | a = 4.753, c = 12.982 | rsc.org |

Grain Refinement Mechanisms and Microstructural Control

The addition of cerium to aluminum alloys is a well-established method for grain refinement and microstructural control, which in turn enhances mechanical properties. sci-hub.semdpi.com The primary mechanism involves the formation of thermally stable, high-melting-point intermetallic compounds, predominantly Al₁₁Ce₃, which act as nucleation sites and restrict grain growth during solidification. sci-hub.semdpi.com The low solubility of cerium in the aluminum matrix helps to trap the intermetallic phases, preventing conventional coarsening and ensuring microstructural stability even at elevated temperatures. ekb.eg

Several advanced processing techniques have been developed to manipulate the microstructure of Al-Ce alloys by controlling the size, morphology, and distribution of the Al₁₁Ce₃ intermetallic particles. ekb.egresearchgate.net These methods are critical for optimizing the performance of the resulting material.

Rapid Solidification: This technique involves high cooling rates, which can suppress the formation of coarse primary Al₁₁Ce₃ in hypereutectic alloys and lead to a finer, more homogenous eutectic structure. researchgate.netmdpi.com The high solidification velocity limits the growth of the faceted Al₁₁Ce₃ phase, which is sensitive to interfacial energy. scispace.com

Mechanical and Magnetic Stirring: Introducing stirring during melt solidification can significantly alter the microstructure. mdpi.com For instance, magnetic stirring of an Al-5 wt% Ce alloy was shown to change the Al-Al₁₁Ce₃ eutectic morphology from lamellar to a more desirable fibrous structure, which improves high-temperature mechanical properties. mdpi.com

Ultrasonic Treatment (UST): The application of high-intensity ultrasonic vibrations to the melt is an effective method for microstructural refinement. researchgate.netmdpi.com UST works through two primary mechanisms:

Dendritic Fragmentation: Acoustic cavitation and streaming induced by the ultrasound can break up growing dendrite arms, multiplying the number of effective grains in the melt. mdpi.com

Heterogeneous Nucleation: UST can enhance the wetting of nucleating particles (like Al₁₁Ce₃) and distribute them more uniformly throughout the melt, promoting widespread nucleation. mdpi.com

The choice of microstructural control technique has a direct impact on the final grain size and morphology of the Al₁₁Ce₃ phase.

| Control Method | Effect on Microstructure | Resulting Morphology | Reference |

| Rapid Solidification | Refines eutectic structure, suppresses primary phase growth | Fine, homogenous eutectic | researchgate.netmdpi.com |

| Magnetic Stirring | Modifies eutectic shape | Fibrous Al-Al₁₁Ce₃ eutectic (from lamellar) | mdpi.com |

| Ultrasonic Treatment | Fragments dendrites, promotes nucleation | Fine, equiaxed grains; refined intermetallic particles | ekb.egresearchgate.netmdpi.com |

| Conventional Casting | Forms interlinked eutectic structure | Fine laths (as small as 100 nm) with no preferential orientation | ekb.eg |

These methods allow for the tailoring of the microstructure to achieve specific properties, particularly enhancing the high-temperature strength and performance of Al-Ce based alloys. ekb.egresearchgate.net The ability to control the fragmentation and distribution of the Al₁₁Ce₃ intermetallic is key to unlocking the full potential of these materials for advanced applications. ekb.eg

Theoretical and Computational Studies of Aluminum Cerium Oxide

Density Functional Theory (DFT) Calculations